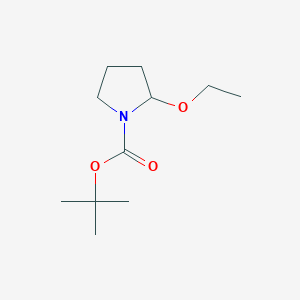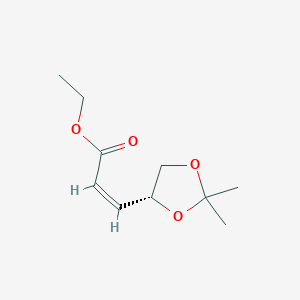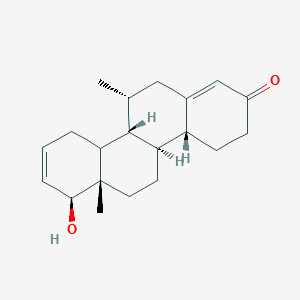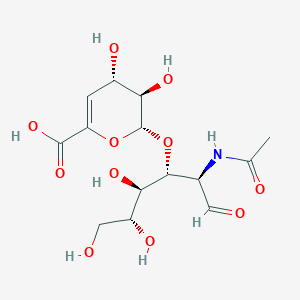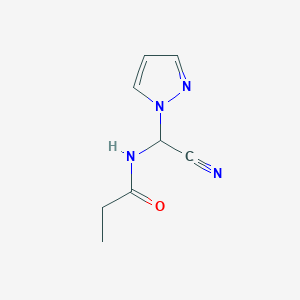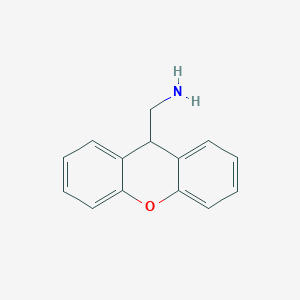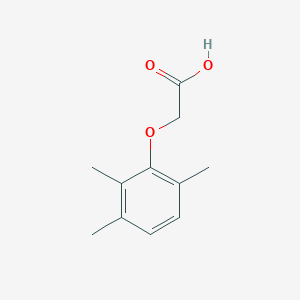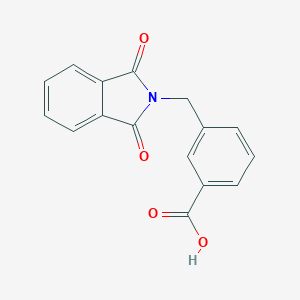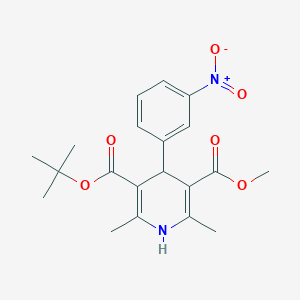
Mebudipine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mebudipine is a calcium channel blocker that is used to treat hypertension and angina. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic uses. In
Wissenschaftliche Forschungsanwendungen
Mebudipine has been extensively studied for its potential therapeutic uses, including its ability to lower blood pressure and reduce the risk of stroke and heart attack. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
Mebudipine works by blocking the entry of calcium ions into cells, which reduces the contractility of smooth muscle cells and dilates blood vessels. This leads to a decrease in blood pressure and an increase in blood flow to vital organs such as the brain and heart.
Biochemical and Physiological Effects:
Mebudipine has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving endothelial function, and increasing the production of nitric oxide, a molecule that plays a key role in regulating blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mebudipine in lab experiments is that it is a well-established calcium channel blocker with a known mechanism of action. This makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be confounded by other factors such as changes in heart rate or blood pressure.
Zukünftige Richtungen
There are a number of potential future directions for research on Mebudipine. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Other areas of interest include its potential use in the treatment of hypertension and heart disease, as well as its potential use as a research tool for studying calcium channels and their role in various physiological processes.
Synthesemethoden
Mebudipine is synthesized through a multistep process that involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with a reducing agent such as lithium aluminum hydride. The resulting product is then treated with a base such as potassium hydroxide to form the final compound.
Eigenschaften
CAS-Nummer |
103521-70-6 |
|---|---|
Molekularformel |
C20H24N2O6 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
5-O-tert-butyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11-15(18(23)27-6)17(13-8-7-9-14(10-13)22(25)26)16(12(2)21-11)19(24)28-20(3,4)5/h7-10,17,21H,1-6H3 |
InChI-Schlüssel |
YXPRKGBMFPQBDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Synonyme |
mebudipine t-butyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-2,5-pyridinedicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



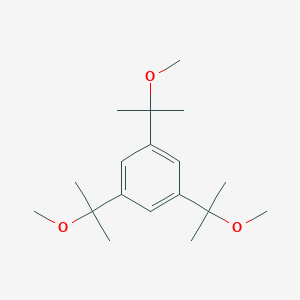
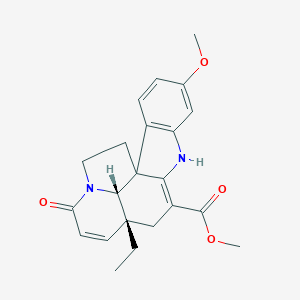
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
